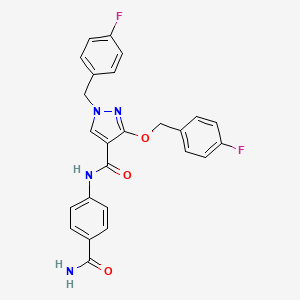
N-(3-Chloro-4-methoxyphenyl)-5-fluoro-4-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-methoxyphenyl)-5-fluoro-4-methylpyridine-2-carboxamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to possess various pharmacological properties.
Mécanisme D'action
CFM-2 exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, CFM-2 reduces the production of prostaglandins and thereby reduces inflammation. CFM-2 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CFM-2 has been shown to possess various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. CFM-2 has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, CFM-2 has been reported to inhibit the growth of blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CFM-2 has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method is well-established. CFM-2 is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CFM-2 has some limitations for lab experiments. It is a highly potent compound, and its effects can be difficult to quantify accurately. CFM-2 also has a relatively short half-life, which can limit its efficacy in vivo.
Orientations Futures
CFM-2 has several potential future directions for research. One area of interest is the development of CFM-2 analogs with improved pharmacological properties. Another area of interest is the investigation of CFM-2 as a potential therapeutic agent for various inflammatory disorders, such as arthritis and inflammatory bowel disease. CFM-2 can also be studied for its potential use in combination therapy with other anti-cancer agents. Finally, more research is needed to elucidate the exact mechanisms of action of CFM-2 and its potential side effects.
In conclusion, CFM-2 is a promising compound with various pharmacological properties. Its synthesis method is well-established, and it has been extensively studied for its potential therapeutic applications. CFM-2 exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. CFM-2 has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential future directions of CFM-2.
Méthodes De Synthèse
The synthesis of CFM-2 involves the reaction of 3-chloro-4-methoxyaniline with 2-cyanomethyl-5-fluoro-4-methylpyridine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain CFM-2. The synthesis of CFM-2 has been reported in various scientific literature, and the yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. CFM-2 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. CFM-2 has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-fluoro-4-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-8-5-12(17-7-11(8)16)14(19)18-9-3-4-13(20-2)10(15)6-9/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVASLMLFFJDXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

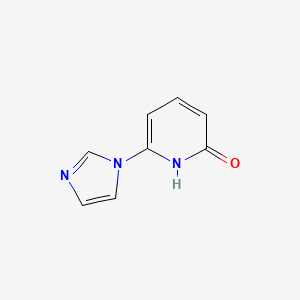
![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)
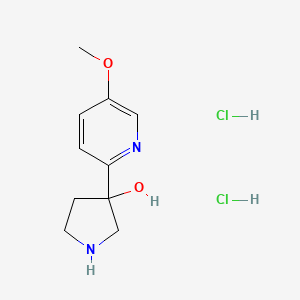
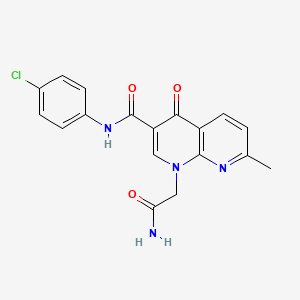
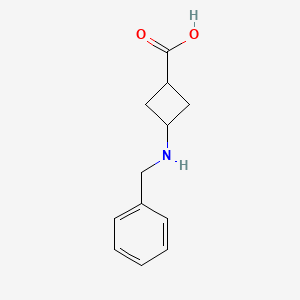
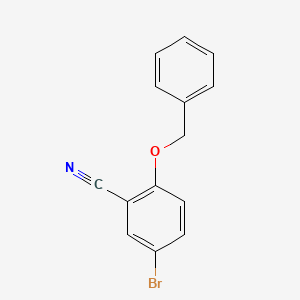

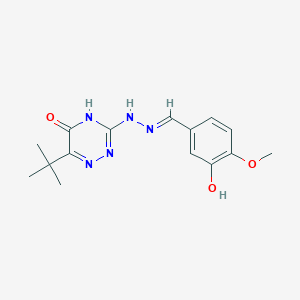
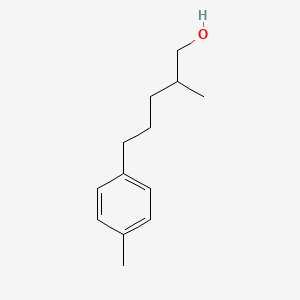
![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2977151.png)
